molecular formula C22H27N3O3S2 B1676515 メトピマジン CAS No. 14008-44-7

メトピマジン

カタログ番号: B1676515
CAS番号: 14008-44-7
分子量: 445.6 g/mol
InChIキー: BQDBKDMTIJBJLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

1. Chemotherapy-Induced Nausea and Vomiting

Metopimazine has shown significant efficacy in controlling nausea and vomiting induced by chemotherapy. In a study comparing metopimazine with ondansetron, the combination therapy demonstrated superior control over delayed emesis (nausea and vomiting occurring days after chemotherapy) compared to ondansetron alone .

Table 1: Efficacy of Metopimazine in Chemotherapy-Induced Nausea and Vomiting

Study ReferenceTreatment RegimenEmetic Control (Day 1)Emetic Control (Days 2-5)
Herrstedt et al. Ondansetron + MetopimazineSignificant reductionEnhanced control
Granisetron vs. Prednisolone + Metopimazine Prednisolone + Metopimazine37.6% complete response69.9% complete response

2. Gastroparesis Treatment

Recent studies have explored the repurposing of metopimazine for treating gastroparesis, a condition characterized by delayed gastric emptying. Preclinical trials indicated that metopimazine could enhance antral contractions and improve gastric emptying rates .

3. Pediatric Use

Metopimazine has been studied for its pharmacokinetics in children, revealing rapid absorption and a favorable safety profile when administered at doses of 0.33 mg/kg . This makes it a potential candidate for pediatric antiemetic therapy.

Pharmacokinetics

The pharmacokinetic properties of metopimazine are crucial for understanding its therapeutic effectiveness and safety. Studies have shown that metopimazine is quickly absorbed with a half-life of approximately 2.18 hours . The active metabolite, AMPZ (acid metabolite of metopimazine), maintains therapeutic concentrations longer than the parent compound, contributing to its extended antiemetic effects.

Table 2: Pharmacokinetic Data of Metopimazine

ParameterValue
Absorption TimeMedian max at 120 min
Half-life2.18 hours
Active Metabolite (AMPZ) Concentration (8 hours post-dose)~70 ng/mL

Safety Profile

Metopimazine is generally well-tolerated with minimal side effects compared to other dopamine antagonists like domperidone or metoclopramide, which are associated with extrapyramidal symptoms and cardiovascular risks . A dose-finding study indicated that higher doses (up to 30 mg six times daily) were safe and effective for patients requiring antiemetic therapy .

Case Studies

  • Case Study 1 : In a cohort of patients undergoing chemotherapy, the addition of metopimazine to standard antiemetic regimens resulted in improved patient satisfaction and reduced episodes of nausea on days following treatment .
  • Case Study 2 : A pediatric trial demonstrated that children receiving metopimazine during endocrine testing experienced significantly lower rates of emesis compared to those receiving placebo, showcasing its potential in pediatric settings .

生化学分析

Biochemical Properties

Metopimazine has a high affinity for dopamine D2 receptors, α1-adrenoceptors, and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . The nature of these interactions involves binding to these receptors, inhibiting their function, and thus exerting its antiemetic effects .

Cellular Effects

The effects of Metopimazine on cells are primarily related to its anti-dopaminergic activity. By binding to dopamine D2 receptors, Metopimazine can influence cell signaling pathways and cellular metabolism

Molecular Mechanism

Metopimazine exerts its effects at the molecular level through its binding interactions with dopamine D2 receptors, α1-adrenoceptors, and histamine H1 receptors . This binding inhibits the function of these receptors, leading to its antiemetic effects .

Temporal Effects in Laboratory Settings

A new method for the quantitative determination of Metopimazine by spectrophotometry has been proposed . This method is based on the absorbance of its previously prepared sulfoxide derivative . The sulfoxide derivative is formed quickly and quantitatively at room temperature by adding potassium caroate solution .

Metabolic Pathways

Metopimazine is primarily metabolized by a liver amidase in humans . This suggests that it interacts with enzymes in the liver to be metabolized and excreted from the body .

Transport and Distribution

Given its metabolic pathway, it is likely that it is transported to the liver for metabolism .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver where it is metabolized .

準備方法

メトピマジンの合成には、いくつかの段階が含まれます。1つの方法は、2-ニトロ-4-メチルスルホニルチオフェノールから始まり、水素化還元により2-アミノ-4-メチルスルホニルチオフェノールが生成されます。 この中間体は、鉄塩触媒とN,N,N’,N’-テトラメチル-1,8-ナフタレンジアミンを配位子として、o-ジクロロベンゼンまたはo-ジフルオロベンゼンとC-N/C-Sカップリング反応を起こします . この方法は、効率的かつ費用対効果が高く、環境に優しいです。

生物活性

Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist primarily used as an antiemetic for treating nausea and vomiting. Despite its long-standing use, recent studies have begun to explore its pharmacokinetics, metabolism, and potential new therapeutic applications, particularly in conditions like gastroparesis.

Pharmacological Profile

Mechanism of Action
Metopimazine acts by antagonizing dopamine D2 receptors, which are involved in the vomiting reflex. Its peripheral restriction means it has limited central nervous system penetration, which reduces the likelihood of central side effects commonly associated with other antiemetics .

Metabolism and Pharmacokinetics
Metopimazine undergoes extensive first-pass metabolism in the liver, primarily converting to metopimazine acid (MPZA), its major circulating metabolite. Studies indicate that MPZA is present at significantly higher plasma concentrations than MPZ itself, accounting for over 80% of circulating drug-related material after administration .

The metabolic pathway involves several enzymes; however, the exact enzymes responsible for MPZ's conversion to MPZA remain partially unidentified. Notably, human liver amidase is implicated in this biotransformation process, while aldehyde oxidase plays a minor role .

Safety During Pregnancy

A population-based cohort study in France assessed the safety of metopimazine during pregnancy. Among 135,574 pregnant women studied, 8.2% were exposed to metopimazine, primarily in the first trimester. The study found no significant association between metopimazine exposure and major birth defects or increased pregnancy loss rates. The odds ratio for major birth defects was 1.06 (95% CI: 0.92-1.23), indicating no teratogenic effect .

Risk of Ischaemic Stroke

A self-controlled case-time-control study evaluated the risk of ischaemic stroke associated with antidopaminergic antiemetics (ADAs), including metopimazine. The findings revealed an increased risk of stroke related to recent ADA use, with metopimazine showing one of the highest associations among studied drugs . This raises concerns regarding its safety profile in certain populations.

Pharmacokinetic Studies

Food Interaction
Research has shown that food intake can significantly affect the serum concentrations of metopimazine. In a clinical trial involving healthy volunteers, preprandial administration resulted in higher serum concentrations compared to postprandial dosing. Specifically, median area under the curve (AUC) values were lower when administered after meals, suggesting that metopimazine should ideally be taken on an empty stomach for optimal absorption .

Summary of Key Findings

Parameter Finding
Primary Use Treatment of nausea and vomiting
Major Metabolite Metopimazine acid (MPZA)
Safety in Pregnancy No significant teratogenic effects or increased pregnancy loss associated with use
Risk of Ischaemic Stroke Increased risk associated with recent ADA use, notably for metopimazine
Food Interaction Higher serum concentrations when taken preprandially compared to postprandially

特性

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161224
Record name Metopimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14008-44-7
Record name Metopimazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metopimazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metopimazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metopimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metopimazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPIMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metopimazine
Reactant of Route 2
Reactant of Route 2
Metopimazine
Reactant of Route 3
Metopimazine
Reactant of Route 4
Reactant of Route 4
Metopimazine
Reactant of Route 5
Reactant of Route 5
Metopimazine
Reactant of Route 6
Metopimazine
Customer
Q & A

Q1: What is the primary mechanism of action of Metopimazine?

A1: Metopimazine is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]

Q2: How does Metopimazine compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?

A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, Metopimazine appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]

Q3: Does Metopimazine interact with other neurotransmitter receptors?

A3: Yes, Metopimazine exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []

Q4: What formulation strategies have been explored to improve Metopimazine's delivery?

A4: Research has explored incorporating Metopimazine into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing Metopimazine's skin penetration in vitro. [, ]

Q5: What is the bioavailability of Metopimazine when administered orally?

A5: The oral bioavailability of Metopimazine is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.

Q6: How does food intake affect the serum concentrations of Metopimazine?

A6: Studies show that food intake decreases the serum concentrations of Metopimazine. [] It is recommended that Metopimazine be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.

Q7: How is Metopimazine metabolized in humans?

A7: The primary metabolic pathway of Metopimazine involves a liver amidase, which converts it to Metopimazine acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in Metopimazine metabolism. []

Q8: What is the pharmacokinetic profile of Metopimazine in children?

A8: A study investigating the pharmacokinetics of orally administered Metopimazine in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of Metopimazine acid (MPZA) were higher than those of the parent drug.

Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of Metopimazine?

A9: Numerous clinical trials have been conducted to assess the efficacy of Metopimazine in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated Metopimazine alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]

Q10: What are the common side effects associated with Metopimazine?

A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when Metopimazine is used in combination with other antiemetic agents. [, ]

Q11: Has Metopimazine been linked to an increased risk of stroke?

A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including Metopimazine. [] The study suggested a higher risk in the first few days of use.

Q12: What analytical techniques have been used to quantify Metopimazine and its metabolite in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of Metopimazine and its active metabolite, Metopimazine acid (MPZA), in serum. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。